molecular formula C11H11F3O2 B14906162 2-(4,4,4-Trifluoro-butoxy)-benzaldehyde

2-(4,4,4-Trifluoro-butoxy)-benzaldehyde

Cat. No.: B14906162
M. Wt: 232.20 g/mol
InChI Key: ANYGWMNONFIABN-UHFFFAOYSA-N
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Description

2-(4,4,4-Trifluoro-butoxy)-benzaldehyde is an organic compound characterized by the presence of a benzaldehyde group substituted with a trifluorobutoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4,4,4-Trifluoro-butoxy)-benzaldehyde typically involves the reaction of 4,4,4-trifluorobutanol with benzaldehyde under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the alcohol, followed by the addition of benzaldehyde to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(4,4,4-Trifluoro-butoxy)-benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The trifluorobutoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminium hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: 2-(4,4,4-Trifluoro-butoxy)benzoic acid.

    Reduction: 2-(4,4,4-Trifluoro-butoxy)benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4,4,4-Trifluoro-butoxy)-benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2-(4,4,4-Trifluoro-butoxy)-benzaldehyde exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluorobutoxy group can enhance the compound’s lipophilicity, improving its ability to cross biological membranes and reach its target sites.

Comparison with Similar Compounds

  • 4-(4,4,4-Trifluorobutoxy)benzoic acid
  • 4-Isopropyl-2-(4,4,4-trifluorobutoxy)cyclohexanol

Comparison: Compared to similar compounds, 2-(4,4,4-Trifluoro-butoxy)-benzaldehyde is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of the trifluorobutoxy group imparts distinct electronic and steric properties, making it a valuable building block in synthetic chemistry.

Properties

Molecular Formula

C11H11F3O2

Molecular Weight

232.20 g/mol

IUPAC Name

2-(4,4,4-trifluorobutoxy)benzaldehyde

InChI

InChI=1S/C11H11F3O2/c12-11(13,14)6-3-7-16-10-5-2-1-4-9(10)8-15/h1-2,4-5,8H,3,6-7H2

InChI Key

ANYGWMNONFIABN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=O)OCCCC(F)(F)F

Origin of Product

United States

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